N-(4-acetylphenyl)-2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetamide
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Overview
Description
N-(4-acetylphenyl)-2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the 1,2,4-triazine core, followed by the introduction of furan rings and the acetylphenyl group. Common reagents used in these steps include acyl chlorides, amines, and sulfur-containing compounds. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, with catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings and the acetyl group can be oxidized under specific conditions.
Reduction: The triazine ring can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their effects on various biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure may interact with specific enzymes or receptors, making it a potential candidate for therapeutic applications.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetamide: can be compared with other compounds containing the 1,2,4-triazine core, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and heterocyclic rings. This structure provides it with distinct chemical and biological properties that may not be present in similar compounds.
Properties
Molecular Formula |
C21H16N4O4S |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H16N4O4S/c1-13(26)14-6-8-15(9-7-14)22-18(27)12-30-21-23-19(16-4-2-10-28-16)20(24-25-21)17-5-3-11-29-17/h2-11H,12H2,1H3,(H,22,27) |
InChI Key |
ADLKNTFKSUFVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
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